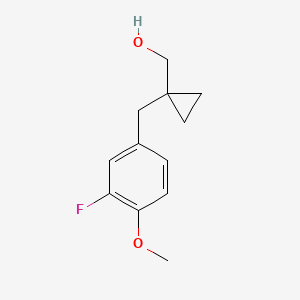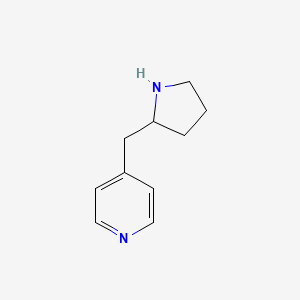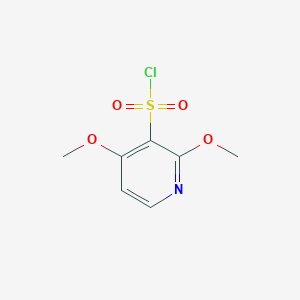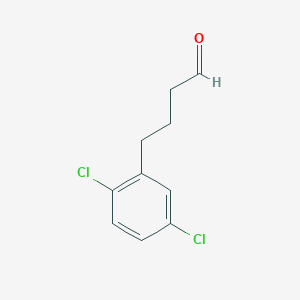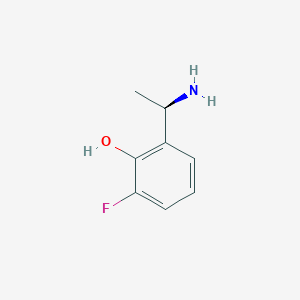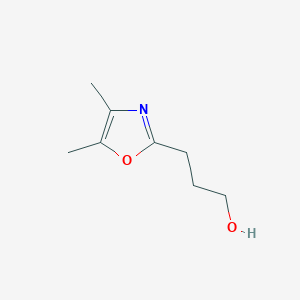
2-Oxazolepropanol, 4,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol is an organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol typically involves the reaction of primary amides with 2,3-dibromopropene in the presence of cesium carbonate (Cs2CO3). This method allows for the efficient formation of oxazole derivatives in a single step .
Industrial Production Methods
While specific industrial production methods for 3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The oxazole ring can be reduced under specific conditions to form oxazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of oxazoline derivatives.
Substitution: Formation of various substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-3-(3-tolyl)propan-1-ol: Another oxazole derivative with similar structural features.
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol: A compound with a similar backbone but different functional groups.
Uniqueness
3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1082398-98-8 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
3-(4,5-dimethyl-1,3-oxazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NO2/c1-6-7(2)11-8(9-6)4-3-5-10/h10H,3-5H2,1-2H3 |
InChI-Schlüssel |
DLNPFWMJUNUFJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=N1)CCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



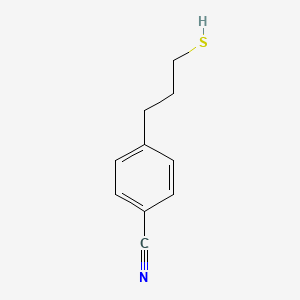
![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)
